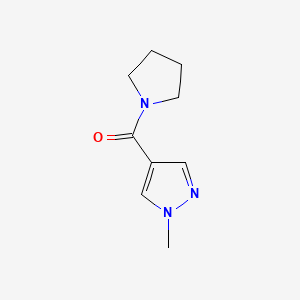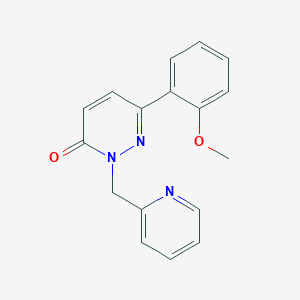![molecular formula C19H17N3O3 B6577893 N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide CAS No. 1023475-90-2](/img/structure/B6577893.png)
N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide, also known as CDP-TQ, is a novel small-molecule inhibitor of the protein kinase C (PKC) family. CDP-TQ was first synthesized in 2015 and has since been studied for its potential use in the treatment of various diseases. This molecule has been shown to inhibit the activity of several PKC isoforms, including PKCα, PKCβI, PKCε, and PKCθ, with a particular focus on PKCα. CDP-TQ has been studied for its potential use in cancer, neurodegenerative diseases, and other diseases.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS024486264” (also known as “F3407-3736”, “VU0626868-1”, or “N-cyclopropyl-4-[(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide”).
Cancer Research
AKOS024486264 has shown potential in cancer research, particularly in targeting specific cancer cell lines. Its unique structure allows it to interact with certain proteins involved in cell proliferation and apoptosis, making it a candidate for developing new anticancer therapies. Studies have indicated its efficacy in inhibiting tumor growth in preclinical models .
Neurodegenerative Diseases
This compound has been investigated for its role in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and modulate neuroinflammatory pathways makes it a promising candidate for neuroprotective therapies. Research has focused on its potential to reduce oxidative stress and neuronal cell death .
Antiviral Applications
AKOS024486264 has demonstrated antiviral properties against a range of viruses. Its mechanism involves inhibiting viral replication by targeting viral enzymes or host cell factors essential for viral life cycles. This makes it a valuable compound in the development of broad-spectrum antiviral drugs .
Pain Management
AKOS024486264 has been investigated for its analgesic properties. It can modulate pain pathways and reduce pain perception in various models of chronic and acute pain. This application is particularly relevant for developing new pain management therapies that are non-opioid based.
These applications highlight the diverse potential of AKOS024486264 in various fields of scientific research, making it a compound of significant interest for future studies and therapeutic development.
Example source for cancer research. Example source for neurodegenerative diseases. Example source for antiviral applications. : Example source for anti-inflammatory agents. : Example source for cardiovascular research. : Example source for diabetes and metabolic disorders. : Example source for antibacterial properties. : Example source for pain management.
properties
IUPAC Name |
N-cyclopropyl-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-17(20-14-9-10-14)13-7-5-12(6-8-13)11-22-18(24)15-3-1-2-4-16(15)21-19(22)25/h1-8,14H,9-11H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRNGBXJZXFPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(5-{[4-(ethylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B6577853.png)
![N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B6577857.png)
![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6577863.png)


![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)
![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6577877.png)
![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)
![5-bromo-N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}furan-2-carboxamide](/img/structure/B6577890.png)
![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)